molecular formula C27H27N5O3 B2956351 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide CAS No. 851290-86-3

2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide

Cat. No. B2956351
CAS RN: 851290-86-3
M. Wt: 469.545
InChI Key: HIRFFMVKZIENTL-UHFFFAOYSA-N
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Description

2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Analysis

The coupling of active methylene compounds with quinoline-N-oxide has been explored to study the structural and computational features of highly polar quinolin-2(1H)-ylidene derivatives, showcasing the equilibrium preference for various tautomeric structures. This research highlights the strong conjugation between the quinoline fragment and electron-withdrawing substituents, leading to significant insights into the bonding patterns and molecular conjugation of heterocycles. The findings from X-ray diffraction analyses and electronic structure calculations provide a deeper understanding of the exocyclic bond lengths and intramolecular hydrogen bonds, which are crucial for the molecular conjugation of these compounds (Nesterov et al., 2013).

Synthesis and Antitubercular Activity

Innovative synthetic methodologies have been developed for the diversity-oriented synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones. This research highlights the use of a nontoxic cerium catalyst to achieve high reactivity and diversity in the synthesized analogues. Importantly, these compounds have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, with several compounds showing promising antitubercular agents. This work emphasizes the potential of these synthesized compounds in developing new treatments for tuberculosis (Kantevari et al., 2011).

Medicinal Chemistry of Morpholines

Research into the medicinal chemistry of 2,2,4-substituted morpholines has unveiled compounds with a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. These compounds, synthesized through the reaction of 2-aminoethanol with aryl-bromomethyl-ketone, show promising activity profiles. The study explores the relationship between structure and activity, providing valuable insights for the development of new pharmaceutical agents (Rekka & Kourounakis, 2010).

Synthesis and Reactivity of Quinoline Derivatives

The synthesis and reactivity of quinoline derivatives have been explored through various methodologies, leading to the formation of highly functionalized compounds. These studies offer valuable insights into the synthesis of 4-quinolones and other quinoline derivatives, showcasing the versatility and potential applications of these compounds in medicinal chemistry and material science. The research provides a foundation for further exploration into the synthesis and application of quinoline derivatives (Aleksandrov et al., 2020).

properties

IUPAC Name

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c28-19-22(27(33)29-23-5-7-24(8-6-23)31-9-13-34-14-10-31)18-21-17-20-3-1-2-4-25(20)30-26(21)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFFMVKZIENTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

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